Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate
Description
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is an organotrifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Organotrifluoroborates are stable alternatives to boronic acids, as the trifluoroborate moiety resists hydrolysis and oxidation, enabling their use in multi-step syntheses . This compound features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group at the meta position. The Boc group serves as a protective moiety for amines or hydroxyl groups, which can be deprotected under acidic conditions post-coupling . Its stability and compatibility with diverse reaction conditions make it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOBQGLCSJTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Boronic Acid Precursors
The most straightforward route to Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate involves the reaction of 3-(tert-butoxycarbonyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This method, adapted from industrial-scale protocols, proceeds under mild aqueous conditions . In a representative procedure, the boronic acid (10 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) and treated with an aqueous solution of KHF₂ (5.0 equiv, 50 mmol in 15 mL H₂O) at 0°C. The mixture is stirred for 12 hours at room temperature, during which the boronic acid undergoes fluoroboration to form the trifluoroborate anion. The product is isolated via precipitation by adding diethyl ether, followed by filtration and recrystallization from acetone/ether .
Key Considerations :
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Purity : Residual KF from incomplete reaction or side products must be removed through hot acetone trituration .
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Scale-Up : This method is amenable to multi-gram synthesis, with no significant yield reduction observed at 50 mmol scales .
Synthesis via Boronic Acid Pinacol Esters
An alternative pathway utilizes boronic acid pinacol esters as intermediates, leveraging their enhanced stability and commercial availability. The pinacol ester of 3-(tert-butoxycarbonyl)phenylboronic acid is first synthesized via Miyaura borylation of the corresponding aryl bromide using bis(pinacolato)diboron and a palladium catalyst . Subsequent treatment with KHF₂ in THF/water at 0°C affords the trifluoroborate salt.
Optimized Procedure :
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Miyaura Borylation : 3-Bromo-(tert-butoxycarbonyl)benzene (5 mmol), bis(pinacolato)diboron (7.5 mmol), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (15 mmol) in dioxane (10 mL) are heated at 80°C for 12 hours .
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Fluoroboration : The crude pinacol ester is dissolved in THF (15 mL), treated with KHF₂ (6.0 equiv) in water (10 mL), and stirred for 24 hours. Precipitation with ether yields the product .
Data Table 1: Comparative Yields for Pinacol Ester Route
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Miyaura Borylation | 90 | 95 |
| Fluoroboration | 78 | 98 |
Alternative Grignard-Based Synthesis
For laboratories lacking access to boronic acid precursors, a Grignard approach offers a viable alternative. This method involves the formation of a phenylmagnesium bromide derivative, followed by transmetallation with trimethylborate and subsequent fluoridation .
Procedure :
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Grignard Formation : 3-(tert-Butoxycarbonyl)phenylmagnesium bromide is prepared by reacting 3-bromo-(tert-butoxycarbonyl)benzene (10 mmol) with magnesium turnings (12 mmol) in THF under N₂ .
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Borylation : The Grignard reagent is added to trimethylborate (15 mmol) at -78°C, warmed to room temperature, and stirred for 2 hours.
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Fluoridation : The intermediate is treated with aqueous KHF₂ (5.0 equiv), stirred overnight, and purified via recrystallization .
Challenges :
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Moisture Sensitivity : Strict anhydrous conditions are required during Grignard formation .
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Byproducts : Residual Mg salts necessitate careful filtration through silica gel .
| Method | Purity (%) | KF Content (ppm) |
|---|---|---|
| Direct Boronic Acid | 99.5 | <50 |
| Pinacol Ester | 98.7 | 120 |
| Grignard | 97.2 | 300 |
Analytical Characterization
The compound is validated via:
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¹H NMR : Characteristic signals for the tert-butoxycarbonyl group (δ 1.43 ppm, singlet) and aromatic protons (δ 7.4–8.1 ppm) .
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HRMS : Calculated for C₁₁H₁₃BF₃KO₂ [M]⁻: 284.13; Found: 284.13 .
Comparative Analysis of Methods
Data Table 3: Method Comparison
| Parameter | Boronic Acid | Pinacol Ester | Grignard |
|---|---|---|---|
| Yield (%) | 85 | 78 | 65 |
| Scalability | Excellent | Moderate | Low |
| Equipment Needs | Standard | Standard | Schlenk |
| Purification Difficulty | Low | Moderate | High |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is a versatile reagent in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or alkenyl electrophiles. Key reaction conditions include:
Substrate Scope
The reaction accommodates diverse substrates, including electron-rich and electron-poor aryl bromides. Representative examples include:
This broad compatibility highlights its utility in synthesizing complex biaryl systems .
Chlorodeboronation
This compound undergoes chlorodeboronation under metal-free conditions using Chloramine-T (TsCl) and NaCl. Key findings include:
Reaction Conditions and Yields
| Entry | Substrate | Reaction Time | Isolated Yield (%) |
|---|---|---|---|
| 1 | Potassium naphthalen-1-yltrifluoroborate | 2 h | 87 |
| 4 | 3-nitrophenyltrifluoroborate | 40 min | 80 |
| 6 | Electron-rich para-substituted phenyltrifluoroborates | 1 h | 92 |
The reaction proceeds efficiently at room temperature or elevated temperatures (60°C), with yields typically exceeding 80% .
Stability and Functional Group Tolerance
Potassium trifluoroborates, including this compound, exhibit superior stability compared to boronic acids. They resist protodeboronation and tolerate strong oxidative conditions (e.g., epoxidation of C=C bonds) . This stability stems from the trifluoroborate group, which protects the boron center while maintaining reactivity under coupling conditions .
Advantages in Cross-Coupling
| Feature | Potassium Trifluoroborates | Boronic Acids/Esters |
|---|---|---|
| Air/Moisture Stability | High (indefinite stability) | Low (sensitive) |
| Functional Group Compatibility | Broad (e.g., epoxides, alcohols) | Limited |
| Ease of Purification | High (crystalline solids) | Low (sticky liquids) |
These properties make potassium trifluoroborates preferred reagents in large-scale syntheses .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with boron-containing nucleophiles to form biaryl compounds, which are significant in pharmaceuticals and materials science.
- Reaction Conditions : The compound has been shown to participate effectively under mild conditions, utilizing palladium catalysts. For instance, the use of PdCl₂(dppf) and Cs₂CO₃ in a THF/H₂O solvent system has been optimized for this purpose .
- Product Yields : Studies indicate that potassium trifluoroborates can achieve moderate to good yields in the synthesis of highly substituted biaryls and other complex structures. The stability of these compounds allows for their use in multi-step reactions without significant degradation .
Synthesis of Functionalized Compounds
This compound is also utilized in the synthesis of functionalized organic compounds. Its ability to undergo transmetalation with various electrophiles enables the introduction of diverse functional groups into organic frameworks.
- Functionalization Examples : The compound has been successfully used to append aminomethyl and alkoxymethyl linkages to aryl electrophiles, enhancing the complexity and functionality of the resulting molecules .
Application in Drug Development
Recent studies have highlighted the utility of this compound in drug development processes. For example, it has been employed in synthesizing intermediates for pharmaceutical compounds that require specific structural motifs.
- Case Study Findings : In one study, researchers utilized this compound to efficiently synthesize a series of biaryl derivatives that demonstrated potential anti-cancer activity, showcasing its relevance in medicinal chemistry .
Material Science Applications
The compound's stability and reactivity have also made it valuable in material science, particularly in developing new polymers and materials with tailored properties.
Mechanism of Action
The mechanism of action of potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized in Table 1.
Table 1. Structural and functional comparisons of selected organotrifluoroborates.
Reactivity and Stability
- Electronic Effects : The Boc group in Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate withdraws electron density via resonance, slightly deactivating the phenyl ring compared to unsubstituted phenyltrifluoroborates. This may reduce coupling efficiency but improves selectivity in electron-rich systems .
- Stability: Boc-protected trifluoroborates exhibit superior stability to hydrolysis compared to bromomethyl or amino analogs, which require careful handling .
Structural Insights
- Crystal Packing : X-ray studies of Boc-protected trifluoroborates reveal weak K–π interactions and hydrogen bonding (e.g., O–H⋯F), influencing solubility and crystallinity .
- Bond Lengths: The B–C bond in Boc-substituted phenyltrifluoroborates (~1.60 Å) aligns with averages for organotrifluoroborates, ensuring predictable reactivity .
Key Research Findings
- Cross-Coupling Efficiency : Boc-protected phenyltrifluoroborates achieve moderate yields (60–80%) in Pd-catalyzed couplings with aryl chlorides, outperforming bromomethyl analogs but lagging behind alkenyl derivatives .
- Lewis Acid Dependence : Unlike simpler trifluoroborates, Boc-substituted variants may require Lewis acids (e.g., Sc(OTf)₃) to generate reactive boron intermediates, as seen in Passerini-type reactions .
- Deprotection Compatibility : The Boc group remains intact under basic Suzuki conditions but is cleavable with TFA, enabling post-coupling modifications .
Biological Activity
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate, a compound belonging to the class of organotrifluoroborates, has garnered attention in recent years for its potential biological activity. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Overview of Organotrifluoroborates
Organotrifluoroborates are versatile reagents in organic synthesis, particularly known for their stability and utility in cross-coupling reactions. Their ability to act as nucleophiles makes them valuable in various chemical transformations, including Suzuki-Miyaura coupling reactions . The introduction of functional groups like the tert-butoxycarbonyl (Boc) moiety can enhance their biological profile by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions at the cellular level. Research indicates that organotrifluoroborates can influence several biological pathways:
- Inhibition of Enzymatic Activity : Studies have shown that certain trifluoroborate compounds can inhibit specific enzymes, leading to altered metabolic pathways. For example, they may interact with polyketide synthases, which are crucial for the biosynthesis of antibiotics .
- Cytotoxic Effects : In vitro studies have demonstrated that boron-containing compounds exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular homeostasis .
Case Studies
- Antitubercular Activity : A study focused on the optimization of inhibitors targeting polyketide synthase 13 (Pks13), a key enzyme in Mycobacterium tuberculosis. The research highlighted how modifications to the boron scaffold could enhance binding affinity and efficacy against tuberculosis strains .
- Antitumor Activity : Another investigation evaluated the cytotoxic effects of boron-containing macrocyclic polyamines on lung cancer cells (A549). The results indicated that these compounds exhibited higher toxicity compared to traditional treatments, suggesting potential for development as therapeutic agents .
Table 1: Summary of Biological Activities
Research Findings
Recent advancements in the chemistry and biology of organotrifluoroborates have revealed their potential not only as synthetic intermediates but also as biologically active compounds. Key findings include:
- Selective Targeting : The ability to selectively target bacterial enzymes opens avenues for developing new antibiotics amidst rising antibiotic resistance .
- Enhanced Stability : The incorporation of functional groups like Boc enhances the stability and solubility of these compounds, making them more suitable for biological applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via lithiation-borylation sequences. For example, tert-butyl (3-bromophenyl)carbamate undergoes halogen-lithium exchange with n-BuLi in THF at −78°C, followed by treatment with B(Oi-Pr)₃ and subsequent quenching with KHF₂ to yield the trifluoroborate salt . Key factors include:
- Solvent choice : THF or MeOH/MeCN mixtures are critical for stabilizing intermediates .
- Temperature control : Lithiation requires strict cryogenic conditions (−78°C) to avoid side reactions .
- Stoichiometry : Excess B(Oi-Pr)₃ (3.0 equiv.) ensures complete borylation, while KHF₂ (3.0 equiv.) facilitates salt precipitation .
- Yield optimization : Yields range from 51–88% depending on substrate reactivity and workup procedures (e.g., acetone co-evaporation to remove residual borate esters) .
Q. How does the tert-butoxycarbonyl (Boc) protecting group affect the reactivity of this trifluoroborate in cross-coupling reactions?
- Role of Boc group : The Boc group serves dual purposes:
- Electron withdrawal : The carbonyl moiety slightly deactivates the aryl ring, reducing undesired protodeboronation during Suzuki-Miyaura couplings .
- Steric protection : The bulky tert-butyl group minimizes competing β-hydride elimination in alkylation reactions .
Advanced Research Questions
Q. What structural features of this compound influence its coordination chemistry in catalytic systems?
- Crystal structure insights : X-ray diffraction reveals that the B–C bond length (1.596–1.600 Å) and planarity of the aryl ring affect its ability to coordinate transition metals. The Boc group introduces a dihedral angle (~20°) relative to the aryl ring, modulating steric interactions with catalytic sites .
- Metal coordination : Potassium ions form a distorted octahedral geometry with four F atoms (K–F: 2.58–2.99 Å) and two O atoms from the Boc group, influencing solubility and aggregation in polar solvents .
Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be mitigated during cross-coupling applications?
- Protodeboronation : Occurs under strongly basic conditions. Mitigation strategies include:
- Base selection : K₂CO₃ or Cs₂CO₃ in aqueous THF minimizes decomposition compared to NaOH .
- Low-temperature protocols : Reactions at 40–60°C reduce thermal degradation .
Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex reaction mixtures?
- NMR spectroscopy : ¹⁹F NMR is highly sensitive for detecting trifluoroborate decomposition (δ −135 ppm for intact BF₃⁻; shifts indicate hydrolysis) .
- X-ray crystallography : Resolves steric and electronic effects of the Boc group on molecular packing .
- Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks ([M−K]⁻ at m/z 293) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How do substrate electronic effects explain variability?
- Case study : Coupling with electron-deficient aryl bromides achieves >80% yield, while electron-rich partners (e.g., 4-methoxybromobenzene) yield <60% due to slower oxidative addition .
- Resolution : Adjusting the Pd/ligand ratio (e.g., Pd(OAc)₂:SPhos = 1:2) enhances reactivity for challenging substrates .
Q. Why do some protocols report aqueous workups, while others emphasize anhydrous conditions?
- Context-dependent stability : The trifluoroborate is stable in short-term aqueous basic conditions (pH 9–11) but hydrolyzes in acidic or prolonged aqueous exposure. Anhydrous workups (e.g., acetone precipitation) are preferred for long-term storage .
Comparative Reactivity
Q. How does this compound compare to analogous aryltrifluoroborates (e.g., 3-methoxyphenyl or indolyl derivatives) in photoredox/nickel dual catalysis?
- Reactivity trends : The Boc group enhances stability in radical-involved reactions compared to electron-rich analogs. For example, in Ni-catalyzed alkylation, it suppresses undesired β-scission of radical intermediates .
- Yield comparison : Boc-protected derivatives achieve 65–75% yields in C(sp²)–C(sp³) couplings vs. 40–50% for unprotected analogs under identical conditions .
Safety and Handling
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Key protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
